N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide
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Overview
Description
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide, also known as BRB-NH2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzoxazole derivatives and has been synthesized using various methods.
Scientific Research Applications
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide is not fully understood. However, studies have suggested that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide in lab experiments is its high specificity and potency. This compound has been shown to have minimal toxicity and can be used at low concentrations. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are numerous future directions for the study of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide. One of the potential areas of research is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential anti-cancer properties, neuroprotective effects, and cognitive function improvement. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide can be achieved using various methods. One of the commonly used methods involves the reaction of 5-bromo-2-chlorobenzoic acid with 2-aminophenol in the presence of phosphorus oxychloride. The resulting product is then reacted with butyric anhydride to obtain this compound.
properties
IUPAC Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c1-2-3-16(22)20-11-5-7-15-14(9-11)21-17(23-15)12-8-10(18)4-6-13(12)19/h4-9H,2-3H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPVXGFRKMBOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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